molecular formula C13H18FNO B3846664 1-[3-(4-fluorophenoxy)propyl]pyrrolidine

1-[3-(4-fluorophenoxy)propyl]pyrrolidine

Cat. No.: B3846664
M. Wt: 223.29 g/mol
InChI Key: FWWQJWRYEOBYGS-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]pyrrolidine is a tertiary amine featuring a pyrrolidine (5-membered nitrogen-containing heterocycle) linked via a 3-carbon propyl chain to a 4-fluorophenoxy group. This structure combines the electron-withdrawing properties of fluorine with the conformational flexibility of the pyrrolidine ring and propyl linker.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWQJWRYEOBYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structurally analogous compounds and their distinguishing features:

Compound Name Core Heterocycle Phenoxy Substituent Linker Length Key Properties/Applications Reference ID
1-[3-(4-Fluorophenoxy)propyl]pyrrolidine Pyrrolidine 4-Fluoro Propyl (C3) Balanced lipophilicity; receptor ligand candidate
HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) Piperazine 2,6-Dimethyl Ethoxyethyl Higher polarity; serotonin receptor affinity
1-(3-(4-(tert-Butyl)phenoxy)propyl)-pyrrolidine Pyrrolidine 4-tert-Butyl Propyl (C3) Increased lipophilicity; MAO-B inhibition
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]pyrrolidine Pyrrolidine 2-Methoxy-5-nitro Propyl (C3) Electron-deficient aromatic ring; precursor to aniline derivatives
3-(4-Fluorophenoxy)pyrrolidine hydrochloride Pyrrolidine 4-Fluoro None (direct bond) Reduced linker length; lower conformational flexibility
Cisapride (4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide) Piperidine 4-Fluoro Propyl (C3) Gastroprokinetic agent; 5-HT4 receptor agonist

Analysis of Structural and Functional Impact

Core Heterocycle
  • Pyrrolidine (5-membered) : Provides moderate conformational flexibility and basicity compared to 6-membered rings. Enhances blood-brain barrier penetration in CNS-targeting compounds .
  • Piperazine/Piperidine (6-membered) : Piperazine (two nitrogen atoms) increases polarity and hydrogen-bonding capacity, as seen in HBK14 . Piperidine (one nitrogen) in cisapride allows for distinct receptor interactions (e.g., 5-HT4 agonism) .
Phenoxy Substituents
  • 4-Fluoro : Introduces electron-withdrawing effects without excessive steric bulk, optimizing aromatic ring reactivity and binding to hydrophobic pockets .
  • Nitro/Methoxy Groups : Electron-withdrawing nitro groups (e.g., in ) enhance metabolic stability but may reduce bioavailability due to polarity .
Linker Length
  • Propyl (C3): Optimal for spatial alignment in receptor binding, as seen in cisapride’s 5-HT4 activity . Shorter linkers (e.g., direct bond in 3-(4-fluorophenoxy)pyrrolidine) may limit target engagement .
Salt Forms
  • Hydrochloride or oxalate salts (e.g., 3-(4-Fluorophenoxy)pyrrolidine hydrochloride) improve aqueous solubility, critical for in vivo applications .

Pharmacological and Stability Considerations

  • Receptor Affinity: Fluorophenoxypropyl-pyrrolidine derivatives show promise as histamine H3 receptor ligands, while tert-butyl analogs () exhibit MAO-B inhibitory activity .
  • Chemical Stability: Pyrrolidine derivatives with fluorophenoxy groups demonstrate moderate stability under oxidative conditions but may degrade in high oxygen environments, as observed in related amines (e.g., 1-(2-hydroxyethyl)pyrrolidine) .
  • Metabolism : The fluorine atom reduces susceptibility to cytochrome P450-mediated oxidation compared to nitro or methoxy substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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